Sacubitril Impurity 3: Structural Elucidation, Formation Mechanisms, and Analytical Control Strategies
Sacubitril Impurity 3: Structural Elucidation, Formation Mechanisms, and Analytical Control Strategies
Executive Summary
Sacubitril is a potent neprilysin inhibitor that, when co-crystallized with valsartan, forms the supramolecular complex LCZ696 (Entresto)—a paradigm-shifting therapy for heart failure. During the multi-step synthesis of the sacubitril prodrug, several process-related impurities can emerge. Among these, Sacubitril Impurity 3 (also known as biphenyl methyl pyrrolidinone or BMP) represents a critical quality attribute (CQA) that necessitates stringent monitoring[]. This technical guide provides an in-depth analysis of Impurity 3, detailing its chemical properties, the thermodynamic causality of its formation, and self-validating analytical protocols for its precise quantification.
Chemical Identity & Structural Elucidation
Sacubitril Impurity 3 is structurally distinct from the active sacubitril prodrug. It lacks the free carboxylic acid and ethyl ester moieties, having undergone an intramolecular cyclization to form a stable 5-membered pyrrolidinone ring. This structural shift significantly alters its lipophilicity and acid-base profile.
According to analytical studies, the pKa of Sacubitril Impurity 3 is 4.72 ± 0.10, a critical parameter that dictates its behavior in chromatographic separation[].
Table 1: Physicochemical Profile of Sacubitril Impurity 3
| Property | Value |
| Chemical Name (IUPAC) | (3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one[] |
| Common Synonyms | Biphenyl methyl pyrrolidinone (BMP); Sacubitril lactam impurity[] |
| CAS Registry Number | 1038925-00-6[] |
| Molecular Formula | C18H19NO[] |
| Molecular Weight | 265.36 g/mol [] |
| pKa Value | 4.72 ± 0.10[] |
| Structural Features | Pyrrolidin-2-one core; Biphenyl-4-ylmethyl substituent |
Mechanistic Pathway of Impurity Formation
Understanding the causality behind the formation of Impurity 3 is essential for process optimization and API (Active Pharmaceutical Ingredient) stability tracking. Sacubitril's aliphatic chain contains both an amine (often Boc-protected during intermediate synthesis stages) and a carboxylic acid/ester derivative[2].
Under specific thermal stress or acidic conditions during deprotection or coupling phases, the open-chain intermediate is highly susceptible to intramolecular lactamization. The thermodynamic driving force for this reaction is the formation of a highly stable 5-membered pyrrolidinone ring. When the primary amine attacks the carbonyl carbon of the adjacent ester or acid group, a molecule of water or alcohol is eliminated, yielding the lactam (Impurity 3)[].
Logical pathway of Impurity 3 formation via intramolecular lactamization.
Analytical Methodologies & Protocols
To ensure the trustworthiness and reproducibility of the analytical data, a self-validating RP-HPLC method coupled with mass spectrometry (LC-MS/MS) is required. The protocol below is designed to separate Impurity 3 from the main sacubitril peak and valsartan, explicitly leveraging the pKa difference and high lipophilicity of the pyrrolidinone core.
Protocol: RP-HPLC Quantification of Sacubitril Impurity 3
Rationale & Causality: A mildly acidic mobile phase is chosen to ensure Impurity 3 (pKa ~4.72) remains entirely in its unionized state[]. This completely suppresses the ionization of the pyrrolidinone nitrogen, maximizing retention and ensuring sharp, symmetrical peak shapes on a hydrophobic C18 stationary phase.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): 0.1% Formic acid in ultra-pure LC-MS grade water (pH ~2.7).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
-
Accurately weigh 10 mg of the sacubitril/valsartan API complex.
-
Dissolve in 10 mL of Methanol:Water (50:50 v/v). Causality: This specific ratio ensures the complete solubilization of both the highly hydrophilic sodium/calcium salts of the API and the lipophilic impurities. Sonicate for 10 minutes at 25°C.
-
Filter through a 0.22 µm PTFE syringe filter. Self-Validation: This establishes a closed-loop validation system where column backpressure anomalies are minimized, guaranteeing that any pressure spikes during the run are true indicators of column degradation rather than sample precipitation.
Step 3: Chromatographic Conditions
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: 0-5 min (20% B), 5-15 min (linear ramp to 80% B), 15-20 min (hold at 80% B), 20-25 min (re-equilibration at 20% B).
Step 4: Detection & System Suitability
-
UV Detection: 254 nm (optimal wavelength for the biphenyl chromophore).
-
MS/MS Parameters: Electrospray ionization in positive mode (ESI+). Monitor the [M+H]+ transition at m/z 266.1.
-
System Suitability (Self-Validation Check): Inject a standard mix of Sacubitril API and Impurity 3. The resolution ( Rs ) between the two peaks must be strictly >2.0 to validate the run, ensuring no co-elution compromises quantitative accuracy.
Step-by-step LC-MS/MS analytical workflow for Impurity 3 quantification.
Toxicological & Pharmacological Implications
The International Council for Harmonisation (ICH) Q3A(R2) guidelines mandate the identification and qualification of impurities present at levels ≥0.10% in the API. Because Impurity 3 is a stable lactam, it lacks the free carboxylate and amide backbone required to interact with the zinc metallopeptidase active site of neprilysin.
Consequently, its presence not only dilutes the API's therapeutic potency but also introduces a structurally distinct, lipophilic xenobiotic into the formulation. Stringent Chemistry, Manufacturing, and Controls (CMC) strategies—specifically controlling temperature and pH during the final deprotection stages of sacubitril synthesis—must be implemented to keep this impurity well below the 0.15% qualification threshold[].
References
- CAS 1038925-00-6 (Sacubitril Impurity 3)
- Sacubitril Impurity 3 | 1038925-00-6 - ChemicalBook Source: ChemicalBook URL
